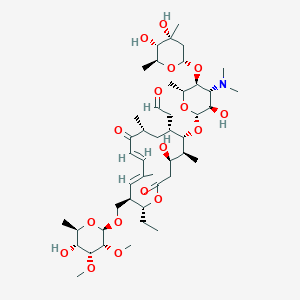

![molecular formula C12H19N3O4 B014922 tert-ブチル 2,4-ジオキソ-1,3,8-トリアザスピロ[4.5]デカン-8-カルボキシレート CAS No. 183673-70-3](/img/structure/B14922.png)

tert-ブチル 2,4-ジオキソ-1,3,8-トリアザスピロ[4.5]デカン-8-カルボキシレート

概要

説明

Synthesis Analysis

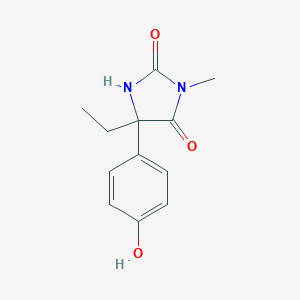

The synthesis of related spirocyclic compounds involves complex procedures that aim at introducing functionality and structural complexity efficiently. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized through a general procedure for spirocyclic 3-oxotetrahydrofurans, indicating the versatility and complexity of synthesizing spirocyclic structures including tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds showcases intricate arrangements and symmetries. For example, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation, illustrating the complex spatial arrangements possible in these molecules (Dong et al., 1999).

Chemical Reactions and Properties

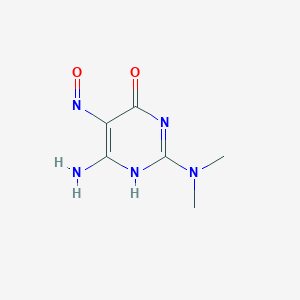

The chemical reactivity of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate analogs involves a range of reactions. For example, the reaction with N,N-dimethylformamide dimethyl acetal underlines the active methylene group's reactivity in these compounds, leading to isomeric condensation products, indicative of the compound's versatile reactivity profile (Moskalenko & Boev, 2012).

科学的研究の応用

デルタオピオイド受容体作動薬

この化合物は、デルタオピオイド受容体作動薬の新しいケモタイプとして特定されています . デルタオピオイド受容体は、片頭痛や慢性疼痛など、さまざまな神経学的疾患の臨床標的です . この化合物は、ドッキングおよび分子動力学シミュレーションに基づいて、オルソステリック部位に結合すると考えられています . これは、他の167種類のGPCRのパネルに対してデルタオピオイド受容体に対して選択的であり、Gタンパク質シグナル伝達に対してわずかにバイアスがかかっており、C57BL / 6のオスとメスのマウスにおける炎症性疼痛の完全フロイントアジュバントモデルで抗アロダイニア効果を発揮します .

2. 生理活性天然物の前駆体 この化合物は、インディアセンAやインディアセンBなどの生理活性天然物の潜在的な前駆体です . インドール誘導体は、抗がん、抗炎症、抗疼痛、抗精神病、鎮痛、細胞毒性、および5-リポキシゲナーゼ阻害活性を持つことがわかりました .

ハイスループットスクリーニング

この化合物は、新規デルタオピオイド受容体作動薬を特定するためのハイスループットスクリーニングアッセイで使用されています .

計算モデリング

この化合物は、デルタオピオイド受容体との相互作用を理解するための計算モデリングとシミュレーション研究で使用されてきました .

医薬品合成のための足場

この化合物は、植物、バクテリア、菌類から単離されたものを含む、生理活性天然物の合成において重要な足場として役立ちます <svg class

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to be selective agonists for the delta opioid receptor . The delta opioid receptor plays a crucial role in mediating analgesic effects and has been implicated in mood disorders, convulsions, and immune function .

Mode of Action

It is suggested that it may bind to the orthosteric site of its target based on docking and molecular dynamic simulation . This binding could potentially trigger a series of biochemical reactions leading to its therapeutic effects.

Biochemical Pathways

Given its potential role as a delta opioid receptor agonist, it may be involved in modulating pain perception and immune response pathways .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact its bioavailability and distribution within the body.

Result of Action

Similar compounds have shown anti-allodynic efficacy in a model of inflammatory pain , suggesting that this compound may also have analgesic effects.

特性

IUPAC Name |

tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXKTPWDXJQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394467 | |

| Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183673-70-3 | |

| Record name | 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183673-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。